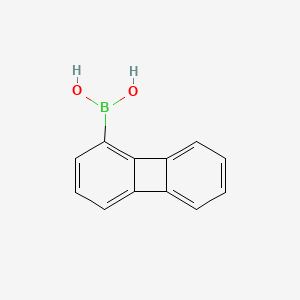
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine, otherwise known as CPTP, is a small molecule that has been studied for its potential use in a variety of scientific research applications. CPTP is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential as an inhibitor of protein-protein interactions. CPTP is an attractive molecule due to its small size, low cost, and ease of synthesis.
Aplicaciones Científicas De Investigación
Pyrimidine Analogues and Inhibitors
Pyrimidine analogues, such as 4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine, play a significant role in inhibiting reverse transcriptase activity, demonstrating potent in vitro activity against viruses like HIV. In clinical trials, these compounds have shown promise in treating conditions related to virus infections, with the potential for minimal effective dosing being investigated further (Browne et al., 1993).
Antineoplastic Effects
Research into pyrimidine analogues has also uncovered their significant antineoplastic effects in experimental tumors, offering insights into treatment strategies for acute and chronic leukemia. The ability of these compounds to induce rapid decline in circulating leukemic cells highlights their potential as therapeutic agents in oncology (Fallon et al., 1962).
Environmental and Neurotoxicity Studies
Studies on environmental exposure to organophosphorus and pyrethroid pesticides have utilized pyrimidine derivatives to assess exposure levels in populations, particularly focusing on their neurotoxic effects. These investigations provide valuable data for public health policies regarding the regulation and use of such chemicals (Babina et al., 2012).
Vasodilator Research
In the realm of hypertension research, pyrimidine derivatives have been explored for their vasodilator properties in combination with beta-adrenergic blockade, showing effectiveness in lowering blood pressure without significant side effects. This suggests potential applications in developing treatments for hypertension (Gilmore et al., 1970).
Propiedades
IUPAC Name |
4-chloro-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-1-3-15-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRCPVMQUNIGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363344 | |
| Record name | 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
204394-70-7 | |
| Record name | 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)


![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)

![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)



![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)